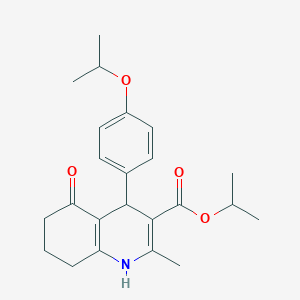

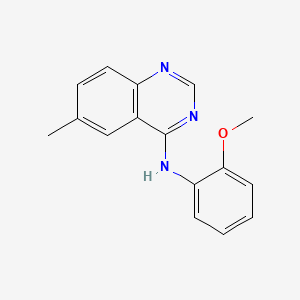

isopropyl 4-(4-isopropoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Quinoline derivatives, including isopropyl 4-(4-isopropoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, are synthesized through a variety of methods. A general approach involves the cyclization of anilinomethylenemalonates in the presence of cyclizing agents, leading to quinolinecarboxylic acids after hydrolysis (Agui, Komatsu, & Nakagome, 1975). This method showcases the flexibility in synthesizing quinoline derivatives by varying substituents to achieve desired properties.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized using techniques like FT-IR, FT-Raman, and NMR, alongside computational methods for optimized molecular structure analysis. For example, the FT-IR and FT-Raman spectra, optimized molecular structure, and wave numbers of similar compounds are analyzed using software like Gaussian09, which aids in understanding the structural features and bonding arrangements within the molecule (Menon et al., 2017).

Chemical Reactions and Properties

Quinoline derivatives undergo a range of chemical reactions, offering insights into their reactivity and interaction mechanisms. For instance, the synthesis of polyfunctionalized quinolines through the reaction of specific precursors demonstrates the compound's reactivity and potential for generating derivatives with varied functional groups (Tominaga, Luo, & Castle, 1994). These reactions are crucial for modifying the compound's chemical properties for specific applications.

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical application. The crystal structures of isomeric quinolines reveal the importance of cage-type and π-π dimeric motifs in their solid-state arrangement, influencing their physical stability and solubility (de Souza et al., 2015).

科学的研究の応用

Metabolic Pathways and Derivatives

The compound isopropyl 4-(4-isopropoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate and related structures have been investigated for various applications in scientific research. One notable study involved the in vitro metabolism of a new H(+)/K(+) ATPase inhibitor, where different metabolites were identified through HPLC and mass spectrometry. This research provides insights into the metabolic pathways of similar compounds in liver microsomes, highlighting the potential for understanding the biotransformation and pharmacokinetics of such molecules (Choi et al., 2001).

Chemical Reactions and Synthesis

The reactivity and synthesis of quinoline derivatives have been extensively studied. For instance, the ring-opening reactions of quinoline substituted epoxides have been explored, providing valuable information on the chemical behavior and synthetic utility of quinoline frameworks in developing novel compounds (Boa et al., 2003). Such research underscores the versatility of quinoline derivatives in synthetic chemistry, offering pathways to a wide range of functionalized molecules.

Advanced Materials and Optical Properties

Quinoline derivatives have also found applications in the field of materials science, particularly in the development of advanced materials with unique optical properties. A study on the FT-IR, FT-Raman, and NMR characterization of a quinoline derivative revealed its potential in nonlinear optics and electronic applications. This compound exhibited significant hyperpolarizability, suggesting its suitability for use in optoelectronic devices and materials (Menon et al., 2017).

Biological Interactions and Mechanisms

The interaction of quinoline derivatives with biological systems has been another area of research interest. Studies have explored how these compounds interact with enzymes and receptors, providing insights into their mechanisms of action and potential therapeutic applications. For example, the synthesis and herbicidal activity of triketone-quinoline hybrids as novel 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors were investigated, showing promising results for weed control in agriculture (Wang et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

propan-2-yl 2-methyl-5-oxo-4-(4-propan-2-yloxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4/c1-13(2)27-17-11-9-16(10-12-17)21-20(23(26)28-14(3)4)15(5)24-18-7-6-8-19(25)22(18)21/h9-14,21,24H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBSAHKZYBKPKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)OC(C)C)C(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

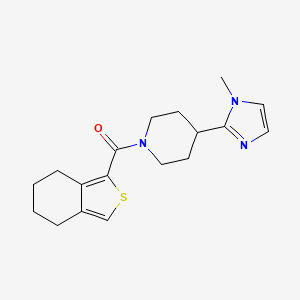

![1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5508950.png)

![2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5508959.png)

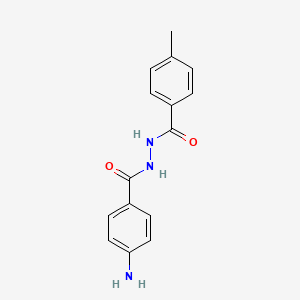

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5508974.png)

![2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5508997.png)

![[3-allyl-1-(3-vinylbenzyl)piperidin-3-yl]methanol](/img/structure/B5509024.png)

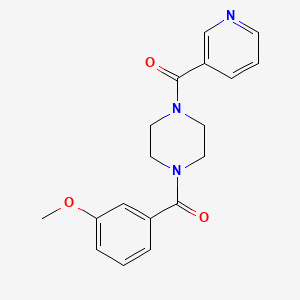

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbenzamide](/img/structure/B5509027.png)

![2,3-dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1H-indole](/img/structure/B5509031.png)

![2-chloro-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5509039.png)